An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-2-mercapto-3H-quinazolin-4-one
An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class, a group of molecules of significant interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a "privileged" structure, known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-2-mercapto-3H-quinazolin-4-one, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of cell signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these characteristics is paramount for its application in drug development and various research fields.
General Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃OS | PubChem CID 726383 |
| Molecular Weight | 193.23 g/mol | PubChem CID 726383 |
| IUPAC Name | 3-amino-2-sulfanylidene-1H-quinazolin-4-one | PubChem CID 726383 |
| CAS Number | 16951-33-0 | PubChem CID 726383 |
| Computed Boiling Point | 372.9 ± 25.0 °C at 760 mmHg | ChemSrc |
| Computed Density | 1.6 ± 0.1 g/cm³ | ChemSrc |
Solubility
pKa
An experimentally determined pKa value for 3-Amino-2-mercapto-3H-quinazolin-4-one has not been identified in the surveyed literature. Computational studies on quinazoline derivatives suggest that the pKa can be estimated using quantum mechanical methods, which could provide theoretical insights into the ionization state of the molecule at physiological pH.
Spectral Data
The structural elucidation of 3-Amino-2-mercapto-3H-quinazolin-4-one is supported by various spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazolinone ring system and the protons of the amino group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the carbon framework of the molecule, including the carbonyl carbon of the quinazolinone ring.
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IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the quinazolinone carbonyl group, and the C=S stretching of the thioamide group.
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Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 3-Amino-2-mercapto-3H-quinazolin-4-one are crucial for its preparation and verification.
Synthesis of 3-Amino-2-mercapto-3H-quinazolin-4-one
The synthesis of the target compound can be achieved through a multi-step process starting from anthranilic acid. A representative synthetic route is outlined below, based on established methods for similar quinazolinone derivatives.
Step 1: Formation of the Dithiocarbamate Salt
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In a suitable reaction vessel, dissolve anthranilic acid in a polar aprotic solvent such as dimethylformamide (DMF).
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To the stirred solution, add a solution of sodium hydroxide.
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Slowly add carbon disulfide to the reaction mixture at a controlled temperature.
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Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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The resulting sodium dithiocarbamate salt is typically used in the next step without isolation.
Step 2: Methylation
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To the solution containing the dithiocarbamate salt, add dimethyl sulfate dropwise while maintaining the temperature.
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Stir the reaction mixture until the methylation is complete (monitored by TLC).
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The methylated intermediate is then isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.
Step 3: Cyclization with Hydrazine Hydrate
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Suspend the methylated intermediate in a suitable solvent such as ethanol.
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Add hydrazine hydrate to the suspension.
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Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and collect the precipitated product by filtration.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-Amino-2-mercapto-3H-quinazolin-4-one.
Characterization Methods
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Melting Point: The melting point of the purified compound should be determined using a standard melting point apparatus.
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Spectroscopic Analysis:
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¹H NMR and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and record the spectra on an NMR spectrometer.
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IR Spectroscopy: Record the IR spectrum of the solid sample using the KBr pellet technique.
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Mass Spectrometry: Obtain the mass spectrum of the compound to confirm its molecular weight.
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Purity Assessment: The purity of the synthesized compound should be assessed by TLC and/or High-Performance Liquid Chromatography (HPLC).
Biological Significance and Signaling Pathways
Quinazolinone derivatives have been extensively studied for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Several quinazolinone-based compounds have been identified as potent inhibitors of various protein kinases, including those in the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3][4][5]
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. The inhibition of this pathway by quinazolinone derivatives suggests a potential mechanism of action for their anticancer effects.
The diagram illustrates how quinazolinone inhibitors can block the PI3K/Akt signaling pathway. By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, a critical step in the activation of Akt. This, in turn, suppresses the downstream signaling that promotes cell proliferation and survival, making these compounds promising candidates for cancer therapy.
Conclusion
3-Amino-2-mercapto-3H-quinazolin-4-one is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and methods for its characterization. Furthermore, the exploration of its potential role as an inhibitor of the PI3K/Akt signaling pathway highlights a promising avenue for future research and drug development. Further experimental validation of its solubility, pKa, and biological activity is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
